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Compound of Interest

Compound Name: (Rac)-PD 135390

Cat. No.: B15563608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(Rac)-PD 135390 is a potent and selective non-peptide antagonist of the cholecystokinin 2

(CCK2) receptor, also known as the gastrin receptor.[1] This receptor is a G-protein coupled

receptor (GPCR) primarily found in the central nervous system and the gastrointestinal tract.[1]

[2] Its activation by agonists like gastrin and cholecystokinin triggers a signaling cascade that

plays a significant role in gastric acid secretion, anxiety, and pain perception.[3] (Rac)-PD
135390 and its related dipeptoid compounds are valuable tools for investigating the

physiological and pathological roles of the CCK2 receptor in various in vitro models.[4]

Proper solubilization and handling of (Rac)-PD 135390 are critical for obtaining accurate and

reproducible results in cell-based assays. This document provides detailed application notes on

the solubility of (Rac)-PD 135390, protocols for stock solution preparation, and a representative

in vitro assay methodology.

Data Presentation: Solubility of (Rac)-PD 135390
While direct quantitative solubility data for (Rac)-PD 135390 is not readily available in the

literature, its solubility characteristics can be inferred from structurally related compounds used

in similar assays. Like many small molecule inhibitors, (Rac)-PD 135390 is a hydrophobic

compound. The following table summarizes the estimated solubility in common laboratory

solvents.
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Solvent Estimated Solubility Notes

DMSO (Dimethyl Sulfoxide) ~25-30 mg/mL

Recommended for preparing

high-concentration stock

solutions.

Ethanol ~10-15 mg/mL
Can be used as a solvent for

stock solutions.

Aqueous Buffers (e.g., PBS,

pH 7.2)
Sparingly soluble

Direct dissolution in aqueous

media is not recommended.

Note: It is crucial to perform a visual inspection to ensure complete dissolution before use. If

precipitation is observed upon dilution of the stock solution into aqueous media, further

optimization of the protocol may be necessary.

Experimental Protocols
Preparation of (Rac)-PD 135390 Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

(Rac)-PD 135390 (powder)

Dimethyl Sulfoxide (DMSO), anhydrous

Sterile microcentrifuge tubes or vials

Vortex mixer

Calibrated pipette

Procedure:

Determine the required mass: Calculate the mass of (Rac)-PD 135390 needed to prepare

the desired volume of a 10 mM stock solution. The molecular weight of (Rac)-PD 135390 is

required for this calculation.
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Weigh the compound: Carefully weigh the calculated amount of (Rac)-PD 135390 powder

and place it in a sterile microcentrifuge tube.

Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

Dissolve the compound: Vortex the solution until the compound is completely dissolved.

Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

Visually inspect the solution to ensure no solid particles remain.

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store the aliquots at -20°C or -80°C for long-term stability.

In Vitro Assay: Inhibition of Gastrin-Induced Histamine
Release in Isolated ECL Cells
This protocol is adapted from methodologies used to characterize CCK2 receptor antagonists

in isolated rat stomach enterochromaffin-like (ECL) cells.

Objective: To determine the inhibitory effect of (Rac)-PD 135390 on gastrin-stimulated

histamine release from primary ECL cells.

Materials:

Isolated and cultured rat stomach ECL cells

Gastrin (agonist)

(Rac)-PD 135390 stock solution (e.g., 10 mM in DMSO)

Cell culture medium

Assay buffer

Histamine release assay kit (e.g., ELISA-based)

Multi-well culture plates

Procedure:
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Cell Preparation: Isolate and culture rat stomach ECL cells according to established

protocols. Plate the cells in multi-well plates and allow them to adhere and stabilize.

Preparation of Working Solutions:

Prepare a series of dilutions of the (Rac)-PD 135390 stock solution in the assay buffer to

achieve the desired final concentrations.

Prepare a solution of gastrin at a concentration known to elicit a submaximal to maximal

response (e.g., 10 nM).

Antagonist Incubation:

Wash the cultured ECL cells with fresh assay buffer.

Add the diluted (Rac)-PD 135390 solutions to the respective wells. Include a vehicle

control (DMSO at the same final concentration as in the highest (Rac)-PD 135390
concentration).

Incubate the cells with the antagonist for a predetermined period (e.g., 30 minutes) at

37°C.

Agonist Stimulation:

Add the gastrin solution to all wells except for the negative control wells.

Incubate for a specified time to allow for histamine release (e.g., 30 minutes).

Sample Collection and Analysis:

Carefully collect the supernatant from each well.

Measure the histamine concentration in the supernatant using a suitable histamine release

assay kit, following the manufacturer's instructions.

Data Analysis:
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Calculate the percentage of inhibition of gastrin-induced histamine release for each

concentration of (Rac)-PD 135390.

Plot the percentage of inhibition against the logarithm of the antagonist concentration to

generate a dose-response curve and determine the IC₅₀ value.

Mandatory Visualization
Below are diagrams illustrating the CCK2 receptor signaling pathway and a general

experimental workflow for an in vitro inhibition assay.
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Experimental Workflow: In Vitro Inhibition Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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